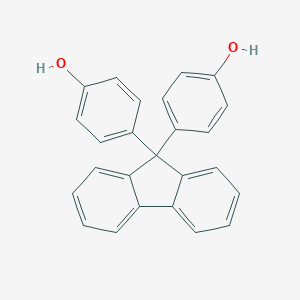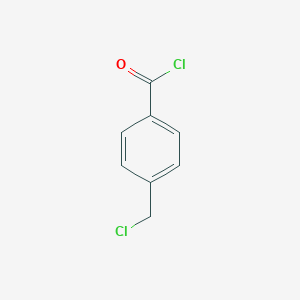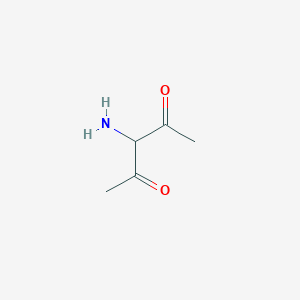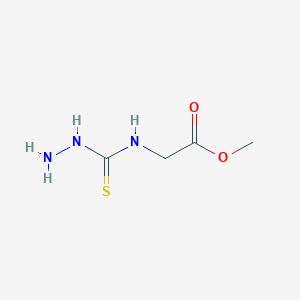
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for use in various fields of study, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
The mechanism of action of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the synthesis of DNA and RNA. This leads to the disruption of cellular processes, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments is its versatility. This compound has been used in a wide range of studies, from basic research to drug development. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are many potential future directions for research involving Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)). One area of interest is its potential use in the development of new antimicrobial and antitumor agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, there is also potential for this compound to be used in the development of new diagnostic tools or imaging agents, as it has been shown to have fluorescent properties.
Méthodes De Synthèse
The synthesis of Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) involves the reaction between glycine methyl ester and thiosemicarbazide in the presence of acetic acid. The resulting product is a white crystalline solid that can be purified through recrystallization using ethanol.
Applications De Recherche Scientifique
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI)) has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. It has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
141990-74-1 |
|---|---|
Nom du produit |
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) |
Formule moléculaire |
C4H9N3O2S |
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
methyl 2-(aminocarbamothioylamino)acetate |
InChI |
InChI=1S/C4H9N3O2S/c1-9-3(8)2-6-4(10)7-5/h2,5H2,1H3,(H2,6,7,10) |
Clé InChI |
ILSKIMXIXJPWKK-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=S)NN |
SMILES canonique |
COC(=O)CNC(=S)NN |
Synonymes |
Glycine, N-(hydrazinothioxomethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



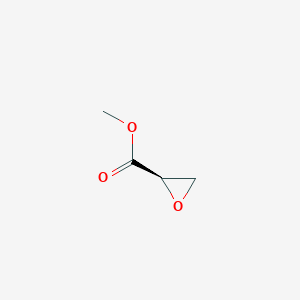
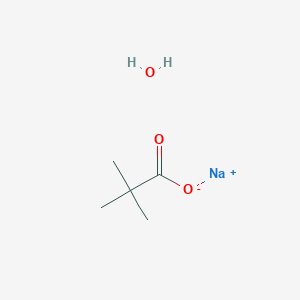
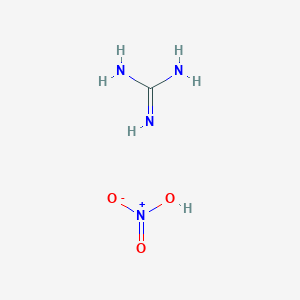
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
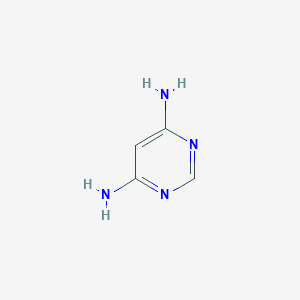
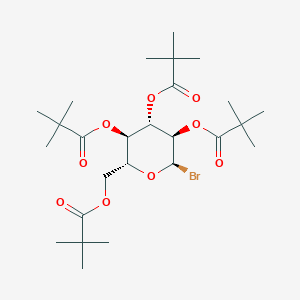
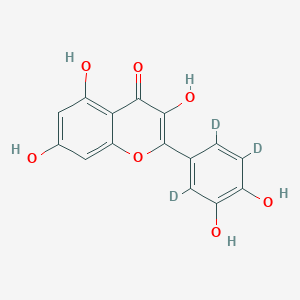
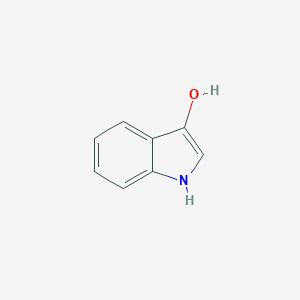
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
